![molecular formula C16H19N3O5 B11473867 4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11473867.png)
4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound featuring a benzodioxole moiety, an oxadiazole ring, and a piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol derivatives through methoxylation and subsequent cyclization reactions.
Oxadiazole Ring Formation: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Piperidine Attachment: The final step involves the coupling of the oxadiazole intermediate with piperidine, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzodioxole ring.
Reduction: Reduction reactions may target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of reduced heterocycles.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It may also serve as a probe for investigating cellular pathways.
Medicine
Medicinally, 4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine could be explored for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities. Its structural features suggest it could interact with various biological targets.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine likely involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the oxadiazole ring could participate in hydrogen bonding or electrostatic interactions. The piperidine group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]morpholine
- 4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine
Uniqueness
Compared to similar compounds, 4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine may exhibit unique biological activities due to the presence of the piperidine ring, which can influence its pharmacokinetic properties and interaction with biological targets. The specific arrangement of functional groups in this compound can lead to distinct reactivity and binding characteristics.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H19N3O5 |
---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H19N3O5/c1-20-12-10(7-11-13(14(12)21-2)23-8-22-11)15-18-16(24-19-15)9-3-5-17-6-4-9/h7,9,17H,3-6,8H2,1-2H3 |
InChI Key |
VVUIPQAOENUYTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3=NOC(=N3)C4CCNCC4)OCO2)OC |
Origin of Product |
United States |
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